molecular formula C14H12N3S+ B14168235 2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine CAS No. 737751-57-4

2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine

Cat. No.: B14168235
CAS No.: 737751-57-4
M. Wt: 254.33 g/mol
InChI Key: CJYMXOYAAWDJMB-UHFFFAOYSA-O
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Description

2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

The synthesis of 2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product.

Chemical Reactions Analysis

2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various organic solvents like ethanol and acetonitrile. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities. The compound’s ability to inhibit the growth of various microorganisms makes it a promising candidate for drug development.

    Agriculture: Thiadiazole derivatives, including this compound, have been explored for their potential use as pesticides and herbicides due to their biological activity.

    Materials Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

2,3-Diphenyl-1,2,4-thiadiazol-2-ium-5-amine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14-16-13(11-7-3-1-4-8-11)17(18-14)12-9-5-2-6-10-12/h1-10,15H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYMXOYAAWDJMB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N3S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275851
Record name 5-Amino-2,3-diphenyl-1,2,4-thiadiazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737751-57-4
Record name 5-Amino-2,3-diphenyl-1,2,4-thiadiazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737751-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,3-diphenyl-1,2,4-thiadiazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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